molecular formula C16H12F3N3O2 B2764286 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone CAS No. 305368-11-0

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone

Cat. No.: B2764286
CAS No.: 305368-11-0
M. Wt: 335.286
InChI Key: XQMXCTWAARIHIO-UHFFFAOYSA-N
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Description

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone (molecular formula: C₁₆H₁₂F₃N₃O₂, molar mass: 335.28) is a phthalazinone derivative characterized by a trifluoromethoxy-substituted aniline group at the 4-position of the bicyclic phthalazinone core . Its structure combines a phthalazinone skeleton—a fused bicyclic system with a 1,2-diazine ring—with a methyl-linked 4-(trifluoromethoxy)aniline moiety.

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMXCTWAARIHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the phthalazinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Inhibition of PARP Enzymes

Research indicates that 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone and its analogs exhibit significant inhibitory activity against PARP enzymes. These enzymes play a crucial role in DNA repair, and their inhibition can enhance the efficacy of DNA-damaging agents in cancer therapy. Studies have shown that compounds within this class can induce apoptosis in cancer cells by disrupting their DNA repair pathways, making them promising candidates for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Various studies suggest that phthalazinone derivatives can exhibit significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infectious diseases .

Case Studies

StudyObjectiveFindings
Study on PARP InhibitionEvaluate the efficacy of phthalazinone derivativesDemonstrated that certain analogs significantly inhibit PARP activity, enhancing the effectiveness of chemotherapeutics .
Antimicrobial EvaluationAssess antimicrobial properties against specific pathogensFound that several derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents .
Synthesis Method DevelopmentOptimize synthetic routes for better yieldsDeveloped new methods that improved yields and reduced costs compared to traditional approaches .

Mechanism of Action

The mechanism of action of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the phthalazinone core can interact with various biological pathways. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Phthalazinone derivatives vary primarily in substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Position 4) Molecular Formula Molar Mass Key Properties/Applications Reference
4-[(4-Nitroanilino)methyl]-1(2H)-phthalazinone 4-Nitroaniline C₁₅H₁₂N₄O₃ 296.28 pKa ~11.97; used in synthetic intermediates
4-{[4-(Trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone 4-(Trifluoromethyl)aniline C₁₆H₁₂F₃N₃O 319.29 Higher lipophilicity vs. trifluoromethoxy analog
4-(4-Chlorophenyl)methyl-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone 4-Chlorophenyl, azepine ring C₂₂H₂₄ClN₃O•HCl 422.36 Bioactive; studied in pharmaceutical sciences
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone Multiple Cl, 4-(trifluoromethoxy)phenyl C₂₁H₁₁Cl₃F₃N₂O 479.69 Discontinued (toxicity/synthesis issues)
Target Compound 4-(Trifluoromethoxy)aniline C₁₆H₁₂F₃N₃O₂ 335.28 Enhanced metabolic stability; potential antimicrobial/vasodilator activity

Key Observations :

  • Trifluoromethoxy vs.
  • Nitro vs. Trifluoromethoxy: The nitro group (in 4-[(4-Nitroanilino)methyl]-1(2H)-phthalazinone) is more electron-withdrawing, which may reduce metabolic stability compared to the trifluoromethoxy analog .

Insights :

  • The trifluoromethoxy group may enhance antimicrobial activity by improving membrane penetration, as seen in related compounds .

Biological Activity

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C16_{16}H12_{12}F3_3N3_3O
  • Molecular Weight : 319.28 g/mol
  • CAS Number : Not specified in the sources but related compounds are noted.

Synthesis

The synthesis of phthalazinone derivatives typically involves the reaction of phthalic anhydride with various amines. In the case of this compound, the process may include:

  • Formation of the aniline derivative : Starting from 4-(trifluoromethoxy)aniline.
  • Condensation with phthalic derivatives : To form the final phthalazinone structure.

Antitumor Activity

Research has indicated that phthalazinone derivatives exhibit significant antitumor properties. A study highlighted that certain phthalazinone compounds inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structural characteristics, particularly the trifluoromethoxy group, enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a critical role in inflammatory responses and cancer progression .
  • Modulate glutamatergic transmission, potentially providing neuroprotective effects .

Data Table: Biological Assays Summary

Study Target IC50 (µM) Effect
Phosphodiesterase InhibitionPDE40.5Anti-inflammatory
Cancer Cell ProliferationMCF-7 (Breast Cancer)10Significant inhibition
CytotoxicityHek293 (Normal Cells)>20Minimal effect

Case Studies

  • Topical Application in Dermatitis Models :
    A study evaluated the topical application of a related phthalazinone derivative in mouse models of dermatitis, demonstrating a reduction in TNF-alpha levels and inflammation markers . This suggests potential therapeutic applications for inflammatory skin conditions.
  • In Vitro Cytotoxicity Assays :
    The compound was tested against various cancer cell lines, including MCF-7 and Hek293. Results indicated that while it exhibited strong cytotoxicity against cancer cells, it showed limited toxicity towards normal cells, highlighting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-((4-(trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone and related derivatives?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the construction of the phthalazinone core followed by functionalization. For example:

  • Step 1 : Formation of the phthalazinone ring via cyclization of substituted phthalic anhydrides or derivatives (e.g., using hydrazine derivatives) .
  • Step 2 : Introduction of the trifluoromethoxy anilino group via nucleophilic substitution or reductive amination. Microwave-assisted coupling (e.g., as in GSK1004723 synthesis) can optimize reaction efficiency .
  • Step 3 : Purification using column chromatography or recrystallization, validated by NMR and HPLC .

Q. How are solubility and stability profiles of phthalazinone derivatives characterized in preclinical studies?

  • Methodological Answer :

  • Solubility : Assessed in polar (e.g., DMF, ethanol) and nonpolar solvents, with adjustments using co-solvents like polyethylene glycol for in vitro assays .
  • Stability : Evaluated via accelerated stability studies (40°C/75% RH) and pH-dependent degradation kinetics (e.g., HPLC monitoring over 24–72 hours) .

Q. What spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., trifluoromethoxy group at δ 55–60 ppm for ¹⁹F coupling) .
  • LC-MS : Validates molecular weight and purity (>95%) using reverse-phase C18 columns and ESI ionization .
  • X-ray crystallography : Resolves conformational details (e.g., planar phthalazinone core with substituent orientation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent length, heteroaromatic groups) influence dual pharmacological activities in phthalazinone derivatives?

  • Methodological Answer :

  • Thromboxane A2 (TXA2) inhibition : Polar 4-substituents (e.g., pyridyl, thiazolyl) enhance enzyme binding via π-π stacking, as shown in KK-505 and KK-562 derivatives .
  • Bronchodilation : Hydrophobic 2-substituents (e.g., ethyl, methyl groups) improve membrane permeability and β2-adrenergic receptor interaction .
  • Contradictions : Carboxyl groups reduce activity despite expected polarity, suggesting steric hindrance outweighs electronic effects .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Rodent models (e.g., Sprague-Dawley rats) with IV/PO dosing, followed by plasma sampling and LC-MS/MS analysis for bioavailability (F%) and half-life (t½) .
  • Toxicity : Acute toxicity assessed via LD50 in mice; chronic effects monitored through hepatic/renal function markers (AST, ALT, creatinine) .

Q. How can molecular docking and QSAR studies optimize the compound’s affinity for target proteins (e.g., TXA2 synthetase)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with TXA2 synthetase (PDB: 5L6O) to identify key interactions (e.g., hydrogen bonds with Arg413, hydrophobic pockets for trifluoromethoxy groups) .
  • QSAR : Build regression models using descriptors like LogP, polar surface area, and Hammett constants to predict IC50 values .

Contradictions and Limitations in Existing Data

  • Synthetic Yields : Microwave-assisted methods (e.g., 150°C, 15 min) improve yields (75–85%) compared to traditional reflux (50–60%) but require optimization for scale-up .
  • Biological Activity : Antifungal potency varies widely (MIC: 2–64 µg/mL) across strains, highlighting the need for clinical isolate testing .

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